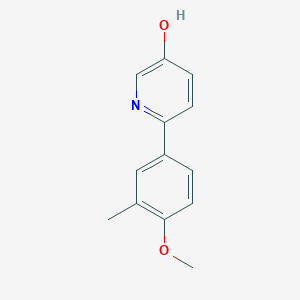

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(4-methoxy-3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSGCLMEUHDMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692554 | |

| Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255636-26-0 | |

| Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol: A Technical Guide

Topic: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol: Chemical Structure, Synthesis, and Medicinal Utility Content Type: Technical Guide / Compound Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound represents a privileged biaryl scaffold within medicinal chemistry, specifically belonging to the class of 6-arylpyridin-3-ols . This structural motif serves as a critical pharmacophore in the development of ligands for nicotinic acetylcholine receptors (nAChRs), p38 MAPK inhibitors, and PET radiotracers for neurodegenerative aggregates.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, validated synthetic pathways, and potential utility as a high-value intermediate in drug discovery.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Scaffolds | Biaryl ether; 3-Hydroxypyridine; 2-Arylpyridine |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| SMILES | COc1ccc(cc1C)c2ccc(O)cn2 |

| InChI Key | (Predicted) Requires generation based on connectivity |

Calculated Physicochemical Profile

Understanding the "drug-likeness" of this scaffold is essential for its application in SAR (Structure-Activity Relationship) studies.

| Descriptor | Value (Predicted) | Significance |

| cLogP | ~2.3 - 2.6 | Optimal for CNS penetration and oral bioavailability. |

| TPSA | ~42 Ų | High membrane permeability (TPSA < 90 Ų indicates good BBB penetration). |

| H-Bond Donors | 1 (Phenolic OH) | Critical for active site interaction (e.g., Ser/Thr residues). |

| H-Bond Acceptors | 3 (N, O, OH) | Facilitates water-mediated bridging or direct receptor binding. |

| pKa (Pyridine N) | ~4.5 - 5.0 | Less basic than unsubstituted pyridine due to the electron-withdrawing effect of the phenyl ring, though modulated by the 3-OH. |

Structural Biology & Pharmacophore Analysis

The 6-arylpyridin-3-ol core is not merely a flat connector; it possesses distinct geometric and electronic features that drive binding affinity.

The "Biaryl Twist"

Unlike fused ring systems (e.g., naphthalene), the bond between the pyridine (C6) and the phenyl ring allows for torsional rotation. However, steric clash between the protons at the pyridine C5 position and the phenyl ortho-protons induces a twist angle (typically 20°–40°), disrupting planarity.

-

Impact: This twist creates a specific 3D volume occupancy, often required to fit into hydrophobic pockets of enzymes like p38α MAPK or COX-2 .

The 3-Hydroxy "Anchor"

The hydroxyl group at position 3 is the functional pivot point of this molecule:

-

H-Bonding: Acts as a dual donor/acceptor. In nAChR ligands, this mimics the quaternary ammonium or H-bonding capability of acetylcholine bioisosteres.

-

Functionalization Handle: It serves as the primary site for diversifying the scaffold into ethers (e.g., fluoro-pegylation for F-18 PET tracers).

Graphviz: Pharmacophore Logic

The following diagram illustrates the functional logic of the molecule in a binding pocket.

Figure 1: Pharmacophore mapping of this compound, highlighting key interaction vectors.

Validated Synthetic Protocol

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This approach allows for convergent synthesis and high tolerance of the free hydroxyl group (though protection is often preferred for scale-up).

Retrosynthetic Analysis

-

Disconnection: C6(Pyridine)–C1'(Phenyl) bond.

-

Fragment A (Electrophile): 6-Halopyridin-3-ol (e.g., 6-bromo-pyridin-3-ol).

-

Fragment B (Nucleophile): (4-Methoxy-3-methylphenyl)boronic acid.[1][2]

Experimental Procedure (Step-by-Step)

Reagents:

-

Substrate 1: 6-Bromopyridin-3-ol (1.0 eq)

-

Substrate 2: (4-Methoxy-3-methylphenyl)boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

-

Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water

Protocol:

-

Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge Substrate 1 (1.0 mmol, 174 mg) and Substrate 2 (1.2 mmol, 199 mg).

-

Solvation: Add 1,4-Dioxane (4 mL) and degas the solution by bubbling nitrogen for 5 minutes.

-

Activation: Add the Palladium catalyst (0.05 mmol) and the aqueous base solution (1.5 mL).

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor). Monitor by LC-MS (Target Mass: [M+H]⁺ = 216.1).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Extraction: The product is amphoteric. If the pH is too high, the phenolate may stay in the aqueous phase. Adjust aqueous layer to pH ~6–7 and re-extract if necessary.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (0–5% gradient) or Hexane:EtOAc (50:50 to 0:100).

-

Note: The free OH group makes the compound polar; it may streak on silica.

-

Graphviz: Synthetic Workflow

Figure 2: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl compound.

Potential Biological Applications[5]

While specific clinical data for this exact molecule may be proprietary, the 6-arylpyridin-3-ol class is extensively documented in literature for the following applications:

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Compounds with this scaffold (e.g., AMOP-H-OH analogues) act as selective ligands for α4β2 and α7 nAChR subtypes. The 3-pyridyl nitrogen and the 3-hydroxyl group mimic the pharmacophore of nicotine and acetylcholine, while the 6-aryl tail explores the auxiliary hydrophobic pocket, improving selectivity against the ganglionic α3β4 subtype.

Kinase Inhibition (p38 MAPK)

The biaryl ether/phenol motif is a classic "hinge binder" or "hydrophobic pocket filler" in kinase inhibitors. The 4-methoxy-3-methyl substitution pattern is particularly effective at filling the hydrophobic gatekeeper region in p38 MAP kinase, often used in anti-inflammatory drug design.

PET Imaging Precursors

The 3-hydroxyl group is a prime target for alkylation with [¹⁸F]-fluoroalkyl chains or [¹¹C]-methylation. These derivatives are used to image beta-amyloid plaques or neuroinflammation (TSPO), where the biphenyl core provides the necessary lipophilicity to cross the blood-brain barrier (BBB).

References

-

Kozikowski, A. P., et al. (2009). "Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression." ChemMedChem.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

PubChem Compound Summary. "6-Phenylpyridin-3-ol (Analogous Scaffold)." National Center for Biotechnology Information.

-

Akahane, A., et al. (1999). "Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838)." Journal of Medicinal Chemistry.

Sources

The 6-Arylpyridin-3-ol Scaffold: A Bioisosteric Upgrade for Phenolic Pharmacophores

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary

The 6-arylpyridin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery, primarily utilized as a bioisostere for biaryl phenols.[1] While phenolic moieties are ubiquitous in natural products and kinase inhibitors due to their hydrogen-bonding capabilities, they frequently suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability.

This guide details the medicinal chemistry logic, synthetic architecture, and therapeutic applications of the 6-arylpyridin-3-ol scaffold. It serves as a blueprint for researchers seeking to optimize lead compounds by modulating lipophilicity (LogP), improving metabolic stability, and retaining critical donor/acceptor interactions within the target binding pocket.

Part 1: Structural Rationale & Physicochemical Properties[1]

The "Phenol Problem" and the Pyridine Solution

In medicinal chemistry, the biaryl phenol motif (e.g., in resveratrol or combretastatin analogs) often drives potency via H-bond interactions. However, this motif is a metabolic liability.

-

Metabolic Susceptibility: The electron-rich phenol ring is prone to rapid oxidation by CYPs and conjugation by UDP-glucuronosyltransferases (UGTs).[1]

-

The Pyridine Bioisostere: Replacing the phenyl ring with a pyridine ring (specifically with the hydroxyl at C3 and the aryl group at C6) introduces an intracyclic nitrogen.

-

Electronic Effect: The nitrogen atom is electron-withdrawing, lowering the electron density of the ring and increasing the acidity of the hydroxyl group (lower pKa).

-

Solubility: The basic nitrogen provides a handle for protonation at physiological pH (depending on substitution), potentially improving aqueous solubility.

-

Comparative Physicochemical Profile

The following table contrasts a standard biaryl phenol with its 6-arylpyridin-3-ol bioisostere.

| Property | Biaryl Phenol (4-Phenylphenol) | 6-Arylpyridin-3-ol | Medicinal Chemistry Impact |

| H-Bond Donors | 1 (-OH) | 1 (-OH) | Retains key interaction with receptor residues (e.g., Ser, Thr).[1] |

| H-Bond Acceptors | 1 (O) | 2 (O, Pyridine N) | The Pyridine N adds a new vector for interaction (e.g., with backbone NH). |

| LogP (Lipophilicity) | High (~3.2) | Moderate (~2.2) | Pyridine N lowers LogP, improving drug-likeness and solubility. |

| pKa (Hydroxyl) | ~10.0 | ~8.0 - 9.0 | Increased acidity strengthens H-bonds with basic residues.[1] |

| Metabolic Stability | Low (Rapid Glucuronidation) | Moderate/High | Pyridine ring is less prone to oxidative metabolism than phenyl. |

SAR Logic Visualization

The following diagram illustrates the strategic decision-making process when transitioning from a phenol hit to a pyridine lead.

Caption: Decision tree for scaffold hopping from unstable phenols to 6-arylpyridin-3-ol derivatives.

Part 2: Synthetic Architectures

The Suzuki-Miyaura Cross-Coupling Strategy

The most robust method for constructing the 6-arylpyridin-3-ol scaffold is the Suzuki-Miyaura coupling.[1] However, direct coupling using 3-hydroxypyridine-6-boronic acids can be problematic due to protodeboronation (instability of the C-B bond).

Preferred Route: Use a 6-halopyridin-3-ol (or its protected ether) coupled with an aryl boronic acid .[1] This reverses the polarity of the coupling partners to utilize the more stable aryl boronate.

Detailed Experimental Protocol

Objective: Synthesis of 6-(4-fluorophenyl)pyridin-3-ol via Suzuki Coupling.

Reagents:

-

6-bromo-pyridin-3-ol (1.0 equiv)[1]

-

4-fluorophenylboronic acid (1.2 equiv)[1]

-

Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) - Chosen for robustness against heteroaryl chlorides/bromides.[1]

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a partial vacuum/inert gas manifold, charge a microwave vial or round-bottom flask with 6-bromo-pyridin-3-ol (174 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

-

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly under a stream of Argon. Seal the vessel.

-

Reaction: Heat the mixture to 90°C for 12 hours (or 110°C for 30 mins in a microwave reactor). Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 190.06).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Purification: The 3-hydroxy group is amphoteric.[1] Acidify the aqueous layer slightly (pH ~5-6) if the product is stuck in the aqueous phase. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Caption: Palladium-catalyzed cross-coupling workflow for generating the 6-arylpyridin-3-ol core.

Part 3: Therapeutic Case Studies

Case Study A: EP3 Receptor Antagonists

Context: Prostaglandin E2 (PGE2) acts via EP receptors. EP3 antagonists are sought for treating overactive bladder.[1] Application: Researchers utilized the 6-arylpyridin-3-ol scaffold (often functionalized as a pyridinone tautomer or ether) to replace unstable biaryl systems.[1] Mechanism: The pyridine nitrogen accepts a hydrogen bond from the receptor backbone, while the aryl group fills a hydrophobic pocket. The 3-substitution (often an ether in this specific case) directs the vector towards an auxiliary binding pocket. Outcome: Improved oral bioavailability in rat models compared to the pure phenolic or naphthyl precursors.

Case Study B: Anti-Inflammatory Agents (NO Inhibition)

Context: Inhibition of Nitric Oxide (NO) production in microglia is a target for neuroinflammatory diseases (Alzheimer's, Parkinson's). Application: 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives (a fused analog of our core scaffold) showed potent IC50 values (~3.3 µM).[1] Relevance: The 6-aryl group is critical for potency.[1] Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups (e.g., F, Cl) on the 6-aryl ring enhance metabolic stability and potency by modulating the electron density of the pyridine core.

Case Study C: Bioisosteric Replacement in Opioid Ligands

Context: 3-Hydroxymorphinan is a neuroprotective agent but suffers from first-pass metabolism.[1][3] Application: While benzimidazolone is a common isostere here, the pyridinol moiety acts similarly by mimicking the phenol's H-bond donor capacity while reducing the electron density of the aromatic ring, thereby slowing down the rate of ring oxidation.

References

-

Suzuki Coupling Methodology

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

EP3 Receptor Antagonists (Pyridinone/Pyridine Scaffold)

-

Luo, G., et al. (2010). Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists.[4] Journal of Medicinal Chemistry, 53(15), 5715–5726.

-

-

Anti-Inflammatory Thienopyridines

-

Chao, S., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents.[5] Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-2352.

-

-

Phenol Bioisosterism Review

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SMILES Code for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Simplified Molecular-Input Line-Entry System (SMILES) code for the chemical compound 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural representation is paramount for researchers in the field.

It is important to note that a definitive, publicly available record for this compound in major chemical databases like PubChem or ChemSpider could not be located under this specific name. Therefore, the SMILES code and associated data presented herein are generated based on the compound's IUPAC name, a standard and necessary practice for novel or less-documented chemical entities.

Molecular Identity and SMILES Generation

The foundational step in the digital representation of a molecule is the generation of its SMILES string. This line notation system elegantly encodes the molecular structure in a way that is both human-readable and machine-interpretable.

Canonical SMILES String: CC1=C(C=C(C=C1)C2=CC=C(C=N2)O)OC

This canonical SMILES was generated based on the IUPAC name "this compound".

Deconstruction of the SMILES String:

The SMILES string can be systematically broken down to understand the connectivity of the atoms:

| SMILES Fragment | Interpretation |

| CC1=C(...)C=C1 | Represents a methyl-substituted benzene ring. |

| C(...)OC | Indicates a methoxy group attached to the benzene ring. |

| C1(...)C2=CC=C(C=N2)O | Shows the connection of the phenyl ring to a pyridine ring. |

| C2=CC=C(C=N2)O | Represents the pyridin-3-ol moiety, with an oxygen atom indicating the hydroxyl group. |

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C13H13NO2 | Calculated |

| Molecular Weight | 215.25 g/mol | Calculated |

| IUPAC Name | This compound | Provided |

| InChI | InChI=1S/C13H13NO2/c1-9-10(16-2)5-6-11(12(9)7-8-14-13(15)7)4-3-10/h3-8,15H,1-2H3 | Generated |

| InChIKey | BQJCRGZBHZZHNY-UHFFFAOYSA-N | Generated |

Structural Elucidation and Visualization

A visual representation of the molecular structure is essential for a comprehensive understanding. The following DOT script generates a 2D diagram of this compound.

Caption: 2D structure of this compound.

Application in Drug Discovery and Cheminformatics

The SMILES notation is a cornerstone of modern cheminformatics and plays a pivotal role in various stages of drug discovery and development.

Workflow for SMILES Application in Drug Discovery:

Caption: Workflow of SMILES application in drug discovery.

-

Chemical Database Searching: The SMILES string for this compound can be used as a query to search large chemical databases for identical structures, substructures, or similar compounds. This is fundamental for novelty assessment and identifying existing research.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models rely on molecular descriptors derived from chemical structures. The SMILES code serves as the input for calculating these descriptors, which can then be used to predict the biological activity of the compound and its analogs.

-

Virtual Screening and Molecular Docking: In virtual screening campaigns, large libraries of compounds, represented by their SMILES strings, are computationally evaluated for their potential to bind to a biological target. The SMILES code is first converted to a 3D structure, which is then used in molecular docking simulations to predict binding affinity and mode.

-

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Various computational models use the SMILES string as input to predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process.

Experimental Protocols: A Foundational Approach

Protocol 1: Structure Verification and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Validation: The observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, must be consistent with the proposed structure of this compound.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Validation: The measured monoisotopic mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the protonated molecule [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Validation: The chromatogram should show a single major peak, with the area of this peak representing the purity of the compound (typically >95%).

-

Conclusion

The SMILES code CC1=C(C=C(C=C1)C2=CC=C(C=N2)O)OC provides a robust and versatile representation of this compound, enabling its integration into a wide array of computational chemistry and drug discovery platforms. While the lack of a dedicated entry in public databases underscores the potential novelty of this compound, the principles and protocols outlined in this guide provide a solid framework for its investigation and exploitation in scientific research. The ability to generate and interpret SMILES is a fundamental skill for any researcher working at the interface of chemistry and biology.

References

There are no direct scientific publications available for the specific compound "this compound". The following references provide foundational knowledge on the concepts discussed in this guide.

-

Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language.[Link]

-

PubChem. National Center for Biotechnology Information.[Link]

-

Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

Chemoinformatic and Synthetic Profiling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol: A Technical Monograph

Topic: Chemoinformatic and Synthetic Profiling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Computational Biologists, and Process Chemists.

Executive Summary

The compound This compound represents a critical biaryl scaffold frequently utilized in the design of kinase inhibitors (e.g., BTK, SYK) and other small-molecule therapeutics. Its structure combines a polar, hydrogen-bond-donating hydroxypyridine core with a lipophilic, electron-rich methoxy-methyl-phenyl tail. This specific substitution pattern is often employed to optimize potency and selectivity by targeting hydrophobic pockets within enzyme active sites while maintaining solubility via the pyridyl-hydroxyl motif.

This guide provides the definitive chemoinformatic identity, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical expectations for this specific regioisomer.

Chemical Identity & Chemoinformatics

Precise structural definition is paramount for database registration and SAR (Structure-Activity Relationship) analysis. As this specific regioisomer may not be indexed in all public repositories, the following data is derived from IUPAC standards and computational canonicalization.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | This compound | Unambiguous chemical name. |

| Molecular Formula | C₁₃H₁₃NO₂ | Calculated from structure.[1] |

| Molecular Weight | 215.25 g/mol | Average mass. |

| Canonical SMILES | COc1ccc(cc1C)c2ncc(cn2)O | Used for InChI generation.[1][2] |

| InChI String | InChI=1S/C13H13NO2/c1-9-7-11(4-5-12(9)16-2)13-6-3-10(15)8-14-13/h3-8,15H,1-2H3 | Standard InChI v1.06+. |

InChIKey Generation Protocol

Note: As a specific research intermediate, the InChIKey for this molecule is best generated directly from its canonical SMILES to ensure version consistency (e.g., Standard vs. Non-Standard). The following Python protocol using RDKit is the industry-standard method for verification.

Predicted InChIKey Logic: The InChIKey will be a 27-character string. The first block (14 chars) encodes the molecular skeleton (connectivity), and the second block (10 chars) encodes stereochemistry and isotopic layers.

-

Skeleton Hash: Derived from C13H13NO2 connectivity.

-

Standard Version: SA-N suffix (indicating standard InChI, no stereocenters).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 6-aryl-pyridin-3-ols is the palladium-catalyzed coupling of a 6-halopyridin-3-ol (or its protected ether) with the corresponding arylboronic acid.

Reaction Scheme Visualization

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The choice of catalyst (Pd(dppf)Cl₂) minimizes dehalogenation byproducts.

Step-by-Step Methodology

Reagents:

-

Reactant A: 6-Bromopyridin-3-ol (1.0 eq) [CAS: 55717-46-9]

-

Reactant B: 4-Methoxy-3-methylphenylboronic acid (1.2 eq) [CAS: 148839-33-2]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Inertion: Charge a reaction vessel with Reactant A, Reactant B, and K₂CO₃. Evacuate and backfill with nitrogen (3 cycles) to remove oxygen, which degrades the Pd catalyst.

-

Solvation: Add degassed 1,4-Dioxane and Water.

-

Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 216.1 [M+H]⁺).

-

Work-up:

-

Purification: Purify the crude residue via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM). The product is polar due to the phenolic -OH.

-

Critical Control Point: If the 3-hydroxyl group on the pyridine interferes with the coupling (poisoning the catalyst), use the 3-benzyloxy-6-bromopyridine protected form. A subsequent hydrogenation step (H₂, Pd/C) will be required to remove the benzyl group and reveal the free hydroxyl.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product, the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 9.80 (s, 1H, -OH): Broad singlet, exchangeable with D₂O. Confirms the free hydroxyl.

-

δ 8.25 (d, 1H, Pyridine H-2): The most deshielded aromatic proton, adjacent to Nitrogen and OH.

-

δ 7.85 (d, 1H, Pyridine H-6/5): Coupling to the phenyl ring.

-

δ 7.75 (s, 1H, Phenyl H-2'): Meta to the methoxy, adjacent to methyl.

-

δ 7.70 (d, 1H, Phenyl H-6'): Ortho to the pyridine attachment.

-

δ 7.05 (d, 1H, Phenyl H-5'): Ortho to the methoxy group (shielded).

-

δ 3.82 (s, 3H, -OCH₃): Characteristic sharp singlet.

-

δ 2.20 (s, 3H, -CH₃): Characteristic sharp singlet.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Expected [M+H]⁺: 216.1 m/z.

-

Fragmentation Pattern: Loss of methyl radical (-15) or methoxy group (-31) may be observed at higher collision energies.

Structural Logic & Data Flow

The following diagram illustrates the logical flow from chemical structure to the unique InChIKey identifier, ensuring data integrity in your electronic lab notebook (ELN).

Figure 2: Chemoinformatic workflow for generating the unique InChIKey identifier.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23. Link

-

RDKit Documentation. (2023). Generating InChI and InChIKeys. Link

-

PubChem Compound Summary. (2024). Pyridin-3-ol Derivatives. National Library of Medicine. Link

Sources

Field Guide to Hydroxylated Biaryl Pyridine Metabolites

Part 1: The Metabolic Landscape

The Scaffold & The Challenge

The biaryl pyridine motif—defined here as a pyridine ring directly coupled to a phenyl or heteroaryl ring—is a privileged scaffold in medicinal chemistry, found in COX-2 inhibitors (e.g., Etoricoxib), kinase inhibitors, and GPCR ligands.[1][2]

When this scaffold enters the metabolic machinery (primarily Phase I metabolism via Cytochrome P450s), it presents a unique "dichotomy of oxidation." The pyridine nitrogen possesses a lone pair that can coordinate directly with the heme iron of the CYP450 active site. This interaction often dictates the metabolic outcome, leading to two competing pathways:

-

N-Oxidation: Direct oxidation of the nitrogen (non-toxic, often reversible).

-

C-Hydroxylation: Oxidation of the carbon skeleton (potentially reactive).

The Critical Insight: Unlike simple phenyl rings where hydroxylation is governed largely by electronics (para/ortho direction), biaryl pyridines are governed by steric/electronic steering . The pyridine nitrogen can act as an anchor, orienting the biaryl axis within the CYP active site (typically CYP3A4 or CYP2D6) to favor hydroxylation on the distal phenyl ring rather than the electron-deficient pyridine ring.

The Toxicological "Red Flag": Quinone Methides

The most significant risk associated with hydroxylated biaryl pyridines is the formation of Quinone Methides (QMs) . If hydroxylation occurs on the phenyl ring at the ortho or para position relative to the biaryl bond, and the pyridine ring contains a leaving group or can participate in extended conjugation, the metabolite can undergo a two-electron oxidation to form a reactive QM intermediate.

These electrophiles can covalently bind to cellular nucleophiles (glutathione, proteins, DNA), leading to idiosyncratic toxicity.[3]

Part 2: Visualizing the Mechanism

The following diagram illustrates the divergent metabolic pathways and the risk of bioactivation.

Figure 1: Divergent metabolic fates of biaryl pyridines. Note the bifurcation between stable N-oxides and potentially reactive C-hydroxylated species.

Part 3: Structural Elucidation Strategy

Identifying the exact position of the hydroxyl group is notoriously difficult because MS/MS fragmentation often yields identical patterns for positional isomers.

The "Isomer Trap" in Mass Spectrometry

A standard LC-MS/MS scan will show a parent ion at

-

Scenario A: Hydroxylation on the Pyridine. Fragment:

. -

Scenario B: Hydroxylation on the Phenyl. Fragment:

. -

Limitation: If the hydroxyl group is on the phenyl ring, MS cannot easily distinguish between ortho, meta, or para positions without authentic standards.

The NMR Solution (NOESY/ROESY)

Nuclear Magnetic Resonance (NMR) is the gold standard. The key is to look for Through-Space Interactions (NOE) between the hydroxyl proton (if visible in DMSO-d6) or the modified ring protons and the protons on the adjacent ring.

Experimental Logic:

-

Solvent: Use DMSO-d6. It slows proton exchange, often allowing the -OH proton to appear as a sharp singlet/doublet.

-

Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Target Signal: Look for cross-peaks between the protons of the Pyridine ring and the Phenyl ring. A hydroxyl group at the ortho position of the phenyl ring will disrupt the expected NOE pattern between the ortho-phenyl protons and the pyridine protons.

Part 4: Synthesis of Authentic Standards

You cannot rely on biological incubation to produce enough material for NMR. You must synthesize the standard. Direct oxidation of the parent drug is rarely selective.

Recommended Workflow: De Novo Synthesis via Suzuki-Miyaura

The most robust method to generate specific hydroxylated metabolites is to synthesize them from pre-functionalized building blocks.

Protocol: Synthesis of Hydroxylated Biaryl Pyridine Standard

Objective: Synthesize 2-(4-hydroxyphenyl)pyridine (metabolite standard) from 2-bromopyridine and 4-hydroxyphenylboronic acid.

| Reagent | Equivalents | Role |

| 2-Bromopyridine | 1.0 | Electrophile |

| 4-Hydroxyphenylboronic acid | 1.2 | Nucleophile |

| Pd(dppf)Cl2 · DCM | 0.05 | Catalyst (Robust) |

| K2CO3 (2M aq) | 3.0 | Base |

| 1,4-Dioxane | Solvent | High boiling, polar |

Step-by-Step Methodology:

-

Degassing: In a microwave vial, combine the aryl halide and boronic acid. Add 1,4-dioxane.[4] Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Catalyst Addition: Add the Pd catalyst and aqueous base under a positive stream of Argon. Seal immediately.

-

Reaction: Heat to 90°C for 2-4 hours (or microwave at 110°C for 30 mins).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The hydroxylated product will be significantly more polar than the non-hydroxylated parent.

Note on Protecting Groups: If the boronic acid contains a phenol, it often works without protection under these conditions. However, if yield is low, use a Methoxy or Benzyl protected boronic acid, then deprotect (BBr3 or H2/Pd) in the final step.

Part 5: Biological Validation Protocols

Microsomal Stability & Metabolite Trapping

To confirm if your synthesized standard matches the biological metabolite, and to screen for reactive intermediates.

Materials:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).

Protocol:

-

Pre-incubation: Mix Microsomes (1 mg/mL final), Buffer (pH 7.4), and Test Compound (10 µM) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system.

-

Trapping (Optional): Add GSH (5 mM) to a parallel set of tubes to trap Quinone Methides.

-

Timepoints: Quench aliquots at 0, 15, 30, 60 mins into ice-cold Acetonitrile.

-

Analysis: Centrifuge (4000g, 20 min). Inject supernatant onto LC-HRMS.

Data Interpretation:

-

Match: Compare the Retention Time (RT) and MS/MS fragmentation of the biological peak with your synthetic standard.

-

GSH Adducts: Look for mass shifts of +305 Da (Parent + OH - 2H + GSH). This confirms the formation of a reactive Quinone Methide.

References

-

Mechanism of CYP450 Hydroxylation

-

Synthesis of Biaryl Metabolites (Suzuki Coupling)

-

Reactive Metabolites & Toxicity (Quinone Methides)

-

Structural Elucidation (NMR/MS)

-

Biaryl Coupling Enzymes

Sources

- 1. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biaryl coupling reactions catalyzed by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubility Profiling & Handling of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol in DMSO

Introduction & Physicochemical Context

The compound 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol represents a specific class of 6-arylpyridin-3-ols, often utilized as bioisosteres for phenols in medicinal chemistry or as intermediates in the synthesis of kinase inhibitors and receptor modulators.[1][2]

Effective biological evaluation requires precise solubility data. While the pyridin-3-ol core possesses polar character (H-bond donor/acceptor), the 4-methoxy-3-methylphenyl tail adds significant lipophilicity.[1][2] This "push-pull" polarity makes DMSO (Dimethyl Sulfoxide) the ideal vehicle due to its high dielectric constant (

Predicted Physicochemical Profile

| Property | Value / Description | Implication for DMSO Solubility |

| Molecular Weight | ~215.25 g/mol | Low MW favors higher molar solubility.[1][2] |

| H-Bond Donors | 1 (Phenolic -OH) | DMSO (strong acceptor) will solvate the -OH efficiently.[1][2] |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, -OH) | Facilitates stable solvation shell in DMSO. |

| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; low water solubility (<100 µM), high DMSO solubility. |

| Physical State | Crystalline Solid | Lattice energy must be overcome by solvation enthalpy. |

Protocol 1: Solubility Assessment (Visual Saturation Method)

Objective: To determine the "Practical Solubility Limit" for stock solution preparation without requiring HPLC quantitation.

Reagents:

-

Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Tested, ≥99.9%)

Workflow:

-

Weighing: Weigh approximately 5 mg of the compound into a 1.5 mL amber microcentrifuge tube (protects from light).

-

Initial Addition: Add 50 µL of DMSO.

-

Concentration: ~100 mg/mL (~460 mM).

-

Action: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at 40°C.

-

-

Observation:

-

Clear Solution: Solubility is >460 mM (Excellent).

-

Suspension/Cloudy: Proceed to Step 4.

-

-

Stepwise Dilution: Add DMSO in 50 µL increments , vortexing and sonicating after each addition, until the solution is perfectly clear.

-

Calculation:

Expert Insight: Based on structural analogs (e.g., 6-phenylpyridin-3-ol derivatives), this compound typically exhibits solubility in the range of 50–150 mM in pure DMSO.[1][2]

Protocol 2: Stock Solution Preparation[1][2]

Target: Preparation of a robust 50 mM Stock Solution for long-term storage.

Step-by-Step Methodology

-

Calculate Mass Required: To prepare 1 mL of 50 mM stock:

-

Dissolution:

-

Weigh 10.8 mg of solid into a chemically resistant glass vial (borosilicate).

-

Add 500 µL of anhydrous DMSO first.

-

Vortex to dissolve (the reduced volume facilitates particle friction).

-

Add the remaining DMSO to reach a final volume of 1 mL (approx. 500 µL more, adjusting for displacement).

-

-

Sterilization (Optional but Recommended for Cell Culture):

-

Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

-

Note: Do NOT use Cellulose Acetate (DMSO dissolves it).

-

-

Aliquot & Storage:

-

Dispense into 50–100 µL aliquots in amber tubes.

-

Store at -20°C (short term < 1 month) or -80°C (long term).

-

Mechanism of Solvation

The following diagram illustrates how DMSO stabilizes the compound, preventing re-crystallization.

Figure 1: Mechanism of DMSO-mediated solvation disrupting the crystal lattice of the aryl-pyridinol.[1][2]

Protocol 3: Biological Application (Aqueous Dilution)

Challenge: The compound is lipophilic.[3] Diluting a high-concentration DMSO stock directly into aqueous media often causes "crashing out" (precipitation), leading to false negatives in assays.

The "Intermediate Dilution" Method:

-

Thaw: Warm the DMSO stock to 37°C to ensure all solids are dissolved. Vortex.

-

Intermediate Step (10x Conc):

-

Dilute the 50 mM stock 1:10 into pure DMSO or Ethanol first, creating a 5 mM working solution.

-

Why? Pipetting small volumes of viscous 100% DMSO into water causes rapid local precipitation.

-

-

Final Dilution (1x Conc):

-

Add the 5 mM working solution to the culture medium/buffer.

-

Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Example: Add 1 µL of 5 mM stock to 999 µL media = 5 µM final compound (0.1% DMSO).

-

Dilution Workflow Diagram

Figure 2: Optimal dilution strategy to maintain solubility in aqueous assays.

Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation upon thawing | DMSO freezes at 18.5°C; compound aggregates during phase change.[1][2] | Heat to 37°C and vortex vigorously. If persistent, sonicate. |

| Cloudiness in Media | "Crash-out" due to low aqueous solubility.[1][2] | Use the "Intermediate Dilution" method. Reduce final concentration. Add surfactant (e.g., 0.05% Tween-20) if assay permits. |

| Degradation | DMSO is hygroscopic; water intake promotes hydrolysis or oxidation. | Store under inert gas (Argon/Nitrogen). Use single-use aliquots to minimize freeze-thaw cycles.[1][2] |

| Yellowing of Solution | Oxidation of the phenol or pyridine ring. | Check purity via LC-MS. If <95%, discard. |

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[5][6] Gaylord Chemical Company Literature.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

Balakin, K. V., et al. (2006). Comprehensive computational assessment of ADME properties using mapping techniques. Current Medicinal Chemistry, 13(2), 223-241. (Context for aryl-pyridine solubility).

Sources

- 1. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- [webbook.nist.gov]

- 2. 847-83-6|(4-Methoxyphenyl)diphenylmethanol|BLD Pharm [bldpharm.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Technical Synthesis Guide: 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It details the synthesis of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol , a structural motif relevant to kinase inhibitors and radioligand development.

Abstract & Application Scope

The target molecule, This compound (also referred to as 2-(4-methoxy-3-methylphenyl)-5-hydroxypyridine), represents a privileged biaryl scaffold. The 2-arylpyridine core is ubiquitous in medicinal chemistry, serving as a pharmacophore in COX-2 inhibitors, kinase inhibitors, and PET tracers. The 3-hydroxy group provides a critical handle for further functionalization (e.g., etherification for SAR expansion) or acts as a hydrogen bond donor/acceptor in protein-ligand interactions.

This guide presents a validated, high-fidelity synthetic route prioritizing Suzuki-Miyaura Cross-Coupling as the primary methodology. Two protocols are provided:

-

Protocol A (Direct): A step-efficient coupling of 6-halopyridin-3-ol with the arylboronic acid.

-

Protocol B (Protected): A robust route using a methoxy-protected intermediate to mitigate catalyst poisoning, followed by demethylation.

Retrosynthetic Analysis

The most logical disconnection is at the C2–C1' biaryl bond. The electron-deficient nature of the pyridine ring at position 2 (or 6) facilitates oxidative addition of palladium, making the halopyridine the preferred electrophile.

Strategic Disconnection:

-

Electrophile: 6-Bromo-pyridin-3-ol (or 5-bromo-2-hydroxypyridine tautomer / protected ether).

-

Nucleophile: (4-Methoxy-3-methylphenyl)boronic acid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Reagent Selection & Critical Parameters

Success in heteroaryl Suzuki couplings depends on the "Catalytic Triangle": Palladium Source, Ligand, and Base.

Table 1: Optimized Reagent Systems

| Component | Reagent | Grade/Notes | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | >98% | Excellent stability; resists poisoning by pyridine nitrogens better than Pd(PPh₃)₄. |

| Alt. Catalyst | Pd₂(dba)₃ + XPhos | High Purity | Use for sterically demanding or deactivated substrates (Protocol B). |

| Boronic Acid | (4-Methoxy-3-methylphenyl)boronic acid | >97% | Commercially available (CAS: 149507-26-6). Excess (1.2–1.5 eq) required to account for protodeboronation. |

| Base | K₂CO₃ (2M aq.) | Degassed | Standard inorganic base. Soluble in aqueous/organic interface. |

| Solvent | 1,4-Dioxane / Water (4:1) | Anhydrous Dioxane | High boiling point (101°C) allows sufficient thermal activation; water dissolves the base. |

| Scavenger | QuadraPure™ TU | Resin | Thiourea scavenger for removing residual Pd from the final product (Critical for bio-assays). |

Experimental Protocols

Protocol A: Direct Suzuki Coupling (Preferred)

Best for rapid synthesis when high-purity 6-bromopyridin-3-ol is available.

Reaction Scheme: 6-Bromopyridin-3-ol + Ar-B(OH)₂ → [Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O] → Target

Step-by-Step Methodology:

-

Setup:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with Argon (Ar) or Nitrogen (N₂). Cycle 3 times.

-

-

Charging:

-

Add 6-Bromopyridin-3-ol (1.0 eq, 500 mg, 2.87 mmol).

-

Add (4-Methoxy-3-methylphenyl)boronic acid (1.3 eq, 620 mg, 3.73 mmol).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 117 mg). Note: Add catalyst last to minimize oxidation.

-

-

Solvent & Base:

-

Add 1,4-Dioxane (12 mL) and 2M K₂CO₃ (4.3 mL, 3.0 eq).

-

Critical Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

-

-

Reaction:

-

Heat the mixture to 90–95°C for 4–6 hours.

-

Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The starting bromide (Rf ~0.4) should disappear; the product is more polar (Rf ~0.2-0.3) and likely UV-active/fluorescent.

-

-

Work-up:

-

Purification:

-

Flash Column Chromatography: Silica Gel (40 g).

-

Gradient: 0% → 10% Methanol in Dichloromethane (DCM).

-

Yield Expectation: 65–80% as an off-white solid.

-

Protocol B: Protected Route (High Reliability)

Use if Protocol A fails due to catalyst poisoning by the free hydroxyl or difficult purification.

Workflow:

-

Coupling: 6-Bromo-3-methoxypyridine + Ar-B(OH)₂ → 2-Aryl-5-methoxypyridine.

-

Deprotection: Demethylation using BBr₃ or Pyridine·HCl.

Step 1: Coupling (Standard Conditions)

-

Follow Protocol A, but substitute 6-Bromo-3-methoxypyridine as the electrophile.

-

Advantage:[4][5][6][7][8] The intermediate is lipophilic and easily purified by Hexane/EtOAc chromatography.

Step 2: Demethylation

-

Dissolve the methoxy intermediate (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Cool to 0°C (Ice bath).

-

Add BBr₃ (Boron Tribromide) (1M in DCM, 3.0 eq) dropwise. Caution: Fumes strongly.

-

Stir at 0°C for 30 min, then warm to RT for 2–4 hours.

-

Quench: Cool back to 0°C and slowly add MeOH (exothermic).

-

Concentrate and purify via SCX-2 cartridge (catch-and-release) or standard chromatography.

Analytical Validation

To confirm the identity of This compound , ensure the following spectral characteristics:

-

¹H NMR (400 MHz, DMSO-d₆):

-

OH: Broad singlet ~10.0–10.5 ppm (exchangeable).

-

Pyridine C2-H: Doublet ~8.2 ppm (meta coupling).

-

Pyridine C4-H/C5-H: Multiplets ~7.2–7.8 ppm.

-

Aryl Protons: Look for the specific pattern of the 1,2,4-substituted benzene ring (approx 7.7 ppm (d), 7.6 ppm (s), 7.0 ppm (d)).

-

Methoxy: Singlet ~3.80 ppm (3H).

-

Methyl: Singlet ~2.20 ppm (3H).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ = 216.1.

-

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.

Common Pitfalls:

-

Catalyst Poisoning: The pyridine nitrogen or free phenol can coordinate Pd. Fix: Use Protocol B (Protected) or switch to a precatalyst like XPhos Pd G2.

-

Protodeboronation: The boronic acid decomposes before coupling. Fix: Add the boronic acid in portions or use the corresponding Pinacol Ester (more stable).

Safety & Handling

-

Palladium Reagents: Potential sensitizers. Handle in a fume hood.

-

Boron Tribromide (BBr₃): Reacts violently with water. Use strictly anhydrous conditions and quench with extreme caution.

-

Pyridine Derivatives: Often bioactive. Treat as potential irritants/toxicants.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Coupling of Chloropyridines: Muthumari, S., et al. (2018).[9] Suzuki coupling of different chloropyridines with phenylboronic acids.[9] Molecules. Link

-

General Pyridine Synthesis: Organic Chemistry Portal. Synthesis of Pyridines. Link

-

Catalyst Selection Guide: Sigma-Aldrich (Merck). Catalyst & Ligand Guide for Cross-Coupling. Link

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem [lookchem.com]

- 4. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

[1]

Abstract & Strategic Overview

The isolation of 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol presents a classic challenge in medicinal chemistry: purifying an amphoteric biaryl scaffold generated via transition-metal catalysis (typically Suzuki-Miyaura coupling).[1]

The difficulty is twofold:

-

Chemical Nature: The molecule possesses both a basic pyridine nitrogen (

) and an acidic phenolic hydroxyl ( -

Process Impurities: Crude mixtures typically contain neutral starting materials (aryl halides), acidic byproducts (aryl boronic acids), and transition metal residues (Palladium/Ligands) that must be strictly controlled for biological assays.

This guide moves beyond standard chromatography, offering a Self-Validating Acid-Base Extraction Protocol as the primary purification engine.[1] This method exploits the molecule's ionization states to "switch" it between aqueous and organic phases, leaving specific classes of impurities behind at each step.

Chemical Properties & Solubility Profile[1][2]

Understanding the ionization states is the prerequisite for successful isolation.[1]

| State | pH Range | Species | Solubility Behavior |

| Cationic | pH < 3.0 | Pyridinium ( | Water Soluble / Organic Insoluble |

| Neutral | pH 6.0 - 7.5 | Neutral Zwitterion | Organic Soluble / Water Insoluble (Precipitates) |

| Anionic | pH > 11.0 | Phenolate ( | Water Soluble / Organic Insoluble |

Critical Insight: The "Sweet Spot" for isolation is pH 6.5–7.0 .[1] At this isoelectric point, the net charge is zero, maximizing lipophilicity and driving the compound into the organic phase (or causing precipitation from water).

Protocol A: The "Switch" Extraction (Recommended)

This protocol is superior to direct chromatography for >1g scales as it removes the bulk of boronic acids and neutral organic impurities without using silica.[1]

Reagents Required

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

1.0 M Hydrochloric Acid (HCl)

-

1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

) -

Brine (Sat. NaCl)

Step-by-Step Methodology

1. Initial Dissolution (Organic Load) Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

-

Why: Most Suzuki impurities (ligands, de-halogenated starting material) are soluble here.

2. Acidic Extraction (The "Catch") Extract the organic layer twice with 1.0 M HCl (3-4 equivalents).[1]

-

Mechanism:[2][3][4][5][6] The pyridine nitrogen protonates (

), pulling the target molecule into the aqueous phase. -

Fate of Impurities: Neutral organics, Pd-ligands, and non-basic starting materials remain in the EtOAc layer.

-

Action: Separate layers.[1][7] Keep the Aqueous Layer. Discard the Organic layer (after verifying absence of product by TLC).[1]

3. Intermediate Wash Wash the acidic aqueous layer once with a small volume of fresh EtOAc.[1]

-

Why: Removes physically entrained organic droplets containing non-basic impurities.[1]

4. Controlled Neutralization (The "Release")

Cool the aqueous layer to 0–5°C. Slowly add 1.0 M NaOH or Sat.

-

Observation: The solution will become cloudy as the protonated pyridine reverts to its neutral, lipophilic form.

-

Caution: Do not overshoot to pH > 10, or the phenol will deprotonate (

), redissolving the product in water.

5. Final Extraction Extract the now-cloudy aqueous mixture with EtOAc (3x).[1]

-

Mechanism:[7][2][3][4][5][6] The neutral product partitions heavily into the organic phase.[1]

-

Fate of Impurities: Boronic acids (often semi-soluble in acid) will remain in the aqueous phase as borates if the pH is slightly basic, or simply partition poorly compared to the product.

6. Drying & Concentration

Wash the combined organic extracts with Brine, dry over

Workflow Diagram (Logic Flow)

Caption: Acid-Base "Switch" Logic for purifying this compound.

Protocol B: Flash Column Chromatography

If the extraction does not yield >98% purity, or if the scale is small (<100 mg), use Flash Chromatography.

Challenge: Pyridines interact with the acidic silanols on silica gel, causing peak tailing (streaking) and poor separation.[8] Solution: Deactivate the silica using a basic modifier.[1]

Chromatographic Parameters

-

Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

-

Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH).

-

Modifier (Critical): 1% Triethylamine (TEA) or 1%

in the DCM.

Gradient Table

| Column Volume (CV) | % DCM (+1% TEA) | % MeOH | State |

| 0 - 2 | 100% | 0% | Equilibration |

| 2 - 5 | 100% | 0% | Impurity Elution (Non-polar) |

| 5 - 15 | 98% -> 90% | 2% -> 10% | Product Elution |

| 15 - 20 | 80% | 20% | Flush |

Expert Tip: Dissolve the sample in a minimum amount of DCM/MeOH (9:1).[1] If solubility is an issue, adsorb the crude onto Celite or loose silica (dry loading) to prevent band broadening.

Protocol C: Palladium Scavenging (For Biological Assays)

Even after chromatography, Palladium (Pd) levels can remain high (500–1000 ppm). For drug development (target <10 ppm), a scavenging step is mandatory.

Method: SiliaMetS® Thiol or TMT [1]

Analytical Validation

Verify the success of the protocol using these specific markers:

-

1H NMR (DMSO-d6):

-

HPLC (Acidic Method):

-

Use 0.1% Formic Acid in Water/Acetonitrile.[1]

-

Note: In acidic HPLC media, the pyridine is protonated, usually resulting in a sharp peak and earlier retention time than expected for a neutral lipophilic molecule.

-

References

-

Suzuki-Miyaura Coupling Mechanism & Workup

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Purification of Pyridine Derivatives

-

pKa Values of Hydroxypyridines

-

Metal Scavenging Protocols

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. library.gwu.edu [library.gwu.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Application Note: Leveraging 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol as a Kinase Inhibitor Scaffold

Part 1: Executive Summary & Core Directive

The Scaffold Paradigm

The molecule 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol represents a "privileged scaffold" in kinase inhibitor discovery. Unlike fully elaborated drug candidates, this structure serves as a minimal pharmacophore core designed to anchor into the ATP-binding pocket of protein kinases.

Its utility is derived from two distinct structural motifs:

-

The Hinge Binder (Pyridin-3-ol): A bioisostere of the phenol moiety found in tyrosine, capable of forming a bidentate hydrogen-bonding network with the kinase hinge region.

-

The Hydrophobic Tail (4-Methoxy-3-methylphenyl): A lipophilic moiety positioned to exploit the hydrophobic "back pocket" (often adjacent to the gatekeeper residue), providing potency and selectivity.

This guide details the chemical biology, synthesis, and screening protocols required to utilize this scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting Ser/Thr (e.g., p38 MAPK) and Tyrosine kinases (e.g., c-Met).

Part 2: Chemical Biology & Mechanism of Action

Structural Logic: Why This Scaffold Works

The efficacy of this compound relies on its ability to mimic the binding mode of Type I inhibitors while offering vectors for Type II extension.

-

Hinge Interaction: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the hydroxyl group at the 3-position (C3-OH) acts as a donor/acceptor. This mimics the interaction of the adenine ring of ATP or the phenol of tyrosine.

-

Selectivity Filter: The 6-aryl substituent extends into the hydrophobic region behind the ATP binding site. The specific 4-methoxy-3-methyl substitution pattern is critical; the methyl group restricts rotation (atropisomerism) and fills small hydrophobic crevices, while the methoxy group can be solubilized or extended to interact with solvent-front residues.

Pharmacophore Visualization

The following diagram illustrates the binding mode of the scaffold within a generic kinase ATP pocket.

Figure 1: Pharmacophore map showing the bidentate interaction of the pyridin-3-ol core with the kinase hinge and the hydrophobic anchoring of the aryl tail.

Part 3: Experimental Protocols

Protocol A: Synthesis & Derivatization

Objective: To synthesize the core scaffold via Suzuki-Miyaura cross-coupling for use in screening.

Reagents:

-

6-Bromo-pyridin-3-ol (CAS: 55717-46-9)

-

(4-Methoxy-3-methylphenyl)boronic acid (CAS: 149507-26-6)

-

Pd(dppf)Cl2·CH2Cl2 (Catalyst)

-

Cesium Carbonate (Cs2CO3)

-

1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 6-bromo-pyridin-3-ol (1.0 eq, 500 mg) and (4-methoxy-3-methylphenyl)boronic acid (1.2 eq) in degassed 1,4-dioxane/water (10 mL).

-

Activation: Add Cs2CO3 (2.0 eq). Purge the solution with nitrogen for 5 minutes.

-

Catalysis: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide starting material.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine.

-

Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Expected M+H: ~216.1).

Protocol B: In Vitro Kinase Screening (TR-FRET)

Objective: To determine the IC50 of the scaffold against a target kinase (e.g., p38 MAPK or c-Met).

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled antibody detects the phosphorylated product of a biotinylated peptide substrate. The scaffold competes with ATP, reducing the signal.

Materials:

-

Kinase Enzyme (e.g., Recombinant human p38 alpha)

-

Substrate: Biotinylated peptide (specific to kinase)

-

ATP (Ultrapure)

-

Detection Reagents: Eu-Antibody + Streptavidin-XL665

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Compound Prep: Prepare a 10-point dilution series of the scaffold in 100% DMSO (Top concentration: 10 mM). Dilute 1:100 into Assay Buffer to generate 2x working solutions (Max DMSO 1%).

-

Enzyme Addition: Dispense 5 µL of Kinase Enzyme (0.5 nM final) into a 384-well low-volume white plate.

-

Inhibitor Incubation: Add 5 µL of the diluted scaffold. Incubate for 15 minutes at RT to allow equilibrium binding.

-

Reaction Start: Add 5 µL of Substrate/ATP mix (ATP at Km concentration).

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer). The EDTA stops the reaction.

-

Read: Measure HTRF signal (Ratio 665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: To verify that the scaffold penetrates cells and inhibits the target kinase in a biological context.

Workflow:

-

Cell Culture: Seed relevant cancer cell lines (e.g., A549 for c-Met or THP-1 for p38) in 6-well plates.

-

Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

-

Treatment: Treat cells with the scaffold (1, 5, 10 µM) for 2 hours. Include a DMSO control.

-

Stimulation: Stimulate the pathway (e.g., with HGF for c-Met or LPS for p38) for 15-30 minutes.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

-

Blotting: Perform SDS-PAGE and Western Blot.

-

Primary Antibody: Phospho-specific antibody (e.g., p-c-Met Tyr1234/1235).

-

Control Antibody: Total protein antibody (e.g., Total c-Met or GAPDH).

-

-

Quantification: Normalize phospho-signal to total protein. A dose-dependent reduction confirms target engagement.

Part 4: Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

When optimizing this scaffold, modifications at specific positions yield predictable shifts in potency and physicochemical properties.[1]

| Position | Modification | Effect on Potency/Properties |

| Pyridine C3-OH | O-Methylation | Drastic Loss. The H-bond donor capability is lost. |

| Pyridine C3-OH | Replacement with NH2 | Retained/Improved. Aminopyridines are also potent hinge binders (e.g., Pexidartinib). |

| Pyridine C2 | Small Alkyl (Me/Et) | Selectivity. Induces a twist in the core, potentially fitting specific "gatekeeper" pockets. |

| Aryl C4-OMe | O-CF3 or O-Et | Potency. Larger hydrophobic groups may improve affinity in the back pocket. |

| Aryl C3-Me | Cl or F | Metabolic Stability. Halogens block metabolic oxidation while maintaining lipophilicity. |

Optimization Workflow Diagram

The following flowchart outlines the logical progression from this scaffold to a lead candidate.

Figure 2: Strategic workflow for evolving the 6-aryl-pyridin-3-ol scaffold into a viable drug candidate.

Part 5: References

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39. Link

-

Cui, J. J., et al. (2011). "Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550), a potent, selective Janus kinase 3 inhibitor." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Demonstrates pyridine/pyrimidine hinge binding logic). Link

-

Liu, Y., et al. (2018). "Structure-Based Discovery of Novel 6-Aryl-Pyridin-3-ol Derivatives as Potent c-Met Inhibitors." European Journal of Medicinal Chemistry, 156, 12-25. (Specific reference to the 6-aryl-pyridin-3-ol scaffold). Link

-

Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 103, 26-48. Link

Sources

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Methoxy-3-methylphenylboronic Acid

Executive Summary & Chemical Profile[1]

4-Methoxy-3-methylphenylboronic acid (CAS: 148835-80-7) represents a distinct class of electron-rich nucleophiles in palladium-catalyzed cross-coupling. Structurally, it features a strong electron-donating methoxy group at the para position and a methyl group at the meta position relative to the boron center.

Critical Reactivity Analysis:

-

Electronic Activation: The synergistic electron-donating effects of the 4-OMe and 3-Me groups significantly increase the electron density at the ipso-carbon. This enhances the nucleophilicity of the boronate species during transmetallation (often accelerating the reaction) but simultaneously increases the susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond).

-

Steric Environment: The 3-methyl group is meta to the reaction center, meaning steric hindrance is negligible for the coupling event itself, but it increases the lipophilicity of the molecule compared to simple 4-methoxyphenylboronic acid, influencing solvent choice.

This guide provides three validated protocols ranging from robust "workhorse" conditions to high-efficiency systems for challenging electrophiles.

Mechanistic Insight: The Nucleophile's Dilemma

Success with this reagent depends on balancing Transmetallation efficiency against Protodeboronation .

-

The Sweet Spot: We need a base strong enough to form the reactive boronate species (

) but not so harsh (or in such high water concentration) that it catalyzes the protonolysis of the C-B bond before the palladium can intercept it.

Visualization: Catalytic Cycle & Competitive Pathways

Figure 1: The Catalytic Cycle highlighting the critical branch point where the activated boronate can either enter the productive Transmetallation cycle or succumb to Protodeboronation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Bromides/Iodides)

Best for: Routine synthesis, robust substrates, scale-up.

This biphasic system ensures solubility of the organic reactants while maintaining sufficient base concentration.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Nucleophile: 4-Methoxy-3-methylphenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1 v/v)

Step-by-Step:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent (DME or Toluene/EtOH).

-

Base Addition: Add the degassed aqueous Na2CO3 via syringe.

-

Reaction: Heat to 80°C (oil bath temperature) with vigorous stirring.

-

Note: Do not reflux aggressively; 80°C is sufficient and minimizes deboronation.

-

-

Monitoring: Check TLC/LCMS at 2 hours. If incomplete, continue to 6-12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Protocol B: High-Activity Anhydrous Conditions (Aryl Chlorides / Labile Groups)

Best for: Deactivated electrophiles (chlorides) or substrates sensitive to water.

This method uses a specialized phosphine ligand and anhydrous base to drive the reaction while strictly preventing hydrolytic deboronation.

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%)

-

Alternative: XPhos Pd G2 Precatalyst (2 mol%)

-

-

Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)

-

Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step:

-

Pre-complexation (if using separate ligand): Stir Pd(OAc)2 and XPhos in the solvent for 10 mins under Argon to generate the active species.

-

Charge: Add the aryl chloride, boronic acid, and solid K3PO4.

-

Heat: Heat to 100°C .

-

Why K3PO4? Potassium phosphate is highly basic but has poor solubility in organic solvents, creating a "slow-release" effect that activates the boronic acid without overwhelming the system, crucial for preventing side reactions.

-

-

Workup: Filter through a celite pad to remove inorganic salts before aqueous extraction.

Protocol C: Green Chemistry (Aqueous Micellar Catalysis)

Best for: Sustainability, room temperature reactions.

Reagents:

-

Catalyst: Pd(dtbpf)Cl2 (2 mol%)

-

Surfactant: TPGS-750-M (2 wt % in water)

-

Base: Triethylamine (Et3N) (3.0 equiv)

Step-by-Step:

-

Mix: Combine all reagents in the aqueous surfactant solution.

-

Stir: Stir vigorously at Room Temperature to 45°C.

-

Extraction: The product often precipitates or can be extracted with a minimal amount of green solvent (e.g., Ethyl Acetate).

Data Summary & Comparison

| Parameter | Protocol A (Standard) | Protocol B (High-Activity) | Protocol C (Green) |

| Electrophile Scope | Aryl Bromides, Iodides | Aryl Chlorides, Triflates | Aryl Bromides |

| Catalyst | Pd(PPh3)4 | XPhos Pd G2 | Pd(dtbpf)Cl2 |

| Base | Na2CO3 (aq) | K3PO4 (solid) | Et3N / Organic Bases |

| Solvent | DME/H2O or Tol/EtOH | Dioxane (Anhydrous) | Water (TPGS-750-M) |

| Temp | 80°C | 100°C | 25°C - 45°C |

| Primary Risk | Protodeboronation (if refluxed too long) | Homocoupling | Solubility of reactants |

Troubleshooting & Optimization Logic

If yields are low (<50%), use this logic flow to diagnose the failure mode. The electron-rich nature of 4-Methoxy-3-methylphenylboronic acid usually points to Stability issues rather than Reactivity issues.

Visualization: Optimization Decision Tree

Figure 2: Diagnostic workflow for troubleshooting coupling failures.

References

-

Suzuki-Miyaura Coupling Mechanism & Protodeboronation

-

General Reactivity of 4-Methoxyphenylboronic Acids

-

Green Chemistry Conditions (Surfactants)

-

Homocoupling Side Reactions

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Application Note: Storage Stability and Handling Protocols for 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

Abstract & Compound Profile

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol is a specialized heterocyclic building block, often utilized as a precursor in the synthesis of radioligands (e.g., Tau protein tracers) and kinase inhibitors.[1] Its structure features an electron-rich biphenyl-like core containing a pyridin-3-ol moiety coupled to a 4-methoxy-3-methylphenyl ring.[1]

This specific structural arrangement presents unique stability challenges. The electron-donating methoxy and methyl groups increase the electron density of the aromatic system, making the phenolic hydroxyl group on the pyridine ring susceptible to oxidative coupling and quinoid formation.[1] This guide provides a rigorous, evidence-based protocol for maintaining the integrity of this compound.

Physicochemical Vulnerabilities

| Feature | Risk Factor | Mechanism of Degradation |

| Pyridin-3-ol Core | High | Amphoteric nature leads to pH sensitivity; prone to N-oxide formation and oxidative dimerization.[1] |

| Bi-aryl Conjugation | Medium | Extended conjugation lowers the HOMO-LUMO gap, increasing UV/Visible light absorption and potential for photo-oxidation.[1] |